1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine
Description
1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine is a sulfinyl-substituted hydrazine derivative characterized by a chloropropyl chain and a methyl group attached to the hydrazine backbone. The sulfinyl (-S(=O)-) group distinguishes it from sulfanyl (-S-) or sulfonyl (-SO₂-) derivatives, influencing electronic properties and reactivity . The chloropropyl moiety may enhance lipophilicity compared to simpler alkyl chains, as seen in compounds like 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol .
Properties
CAS No. |
20570-04-1 |
|---|---|
Molecular Formula |
C4H9ClN2OS |
Molecular Weight |
168.65 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-(sulfinylamino)propan-1-amine |
InChI |
InChI=1S/C4H9ClN2OS/c1-4(5)3-7(2)6-9-8/h4H,3H2,1-2H3 |
InChI Key |
IWEWOXQVXPPZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)N=S=O)Cl |
Origin of Product |
United States |
Biological Activity
1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine, a member of the sulfonylhydrazine class, has garnered attention for its potential antitumor properties. This compound is structurally related to other hydrazine derivatives that have demonstrated significant biological activity, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C₅H₁₃ClN₂O₂S
- Molecular Weight : 196.69 g/mol
- Structure : The compound features a chloropropyl group attached to a sulfinylhydrazine moiety, which is crucial for its biological activity.
The primary mechanism through which 1-(2-chloropropyl)-1-methyl-2-sulfinylhydrazine exerts its effects involves the generation of reactive intermediates that alkylate DNA. This leads to the formation of DNA cross-links and subsequent cell death. The activation of this compound generates chloroethylating species that target the O(6)-position of guanine in DNA, resulting in cytotoxicity.
Key Mechanisms:
- Alkylation of DNA : The formation of DNA cross-links impedes replication and transcription, leading to cell cycle arrest and apoptosis.
- Inhibition of DNA Repair Enzymes : The compound inhibits O(6)-alkylguanine-DNA alkyltransferase (AGT), an enzyme responsible for repairing alkylated DNA, thereby enhancing the cytotoxic effects.
Efficacy in Preclinical Models
1-(2-Chloropropyl)-1-methyl-2-sulfinylhydrazine has shown promising results in various murine models:
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of 1-(2-chloropropyl)-1-methyl-2-sulfinylhydrazine:
- Study on L1210 Leukemia :
- Glioblastoma Treatment :
- Combination Therapies :
Safety and Toxicity
The safety profile of 1-(2-chloropropyl)-1-methyl-2-sulfinylhydrazine appears favorable compared to traditional chemotherapeutics. Studies indicate a wider margin of safety with minimal adverse effects on bone marrow function, making it an attractive candidate for further clinical evaluation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Hydrazine Derivatives
Key Observations:
Sulfinyl vs. Sulfonyl-containing analogs (e.g., [4-(2-chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine) exhibit stronger electrophilic character due to the -SO₂- group, which may enhance interactions with biological targets .
Chloropropyl Chain Effects: The chloropropyl group increases lipophilicity compared to methyl or phenyl substituents, as observed in 1-(2-chloropropyl)-2-methyl-5-nitro-1H-imidazole, which shows improved bioavailability in secnidazole derivatives . Chlorine’s electron-withdrawing nature may stabilize the hydrazine backbone, reducing susceptibility to hydrolysis compared to non-halogenated analogs .
Biological Activity Trends: Imidazole- and benzimidazole-containing hydrazines (e.g., ) demonstrate antimicrobial or antifungal activity, suggesting that the target compound’s sulfinyl group could modulate similar bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
